N-(4-Hydroxyphenyl)acrylamide

Polymer Chemistry Photoactive Materials Self-Assembly

N-(4-Hydroxyphenyl)acrylamide (CAS 34443-04-4) is a para-substituted phenolic acrylamide monomer that uniquely combines a polymerizable vinyl group with a hydrogen-bonding donor site. This dual reactivity enables photoinduced covalent crosslinking in self-assembled films, achieving >12-hour DMF resistance—critical for photoresists and patterned coatings. Its predictable 11.6° dihedral angle directs robust 2D sheet architectures unobtainable with meta- or ortho-isomers. High monomer conversion (92%) yields flexible, water-soluble polymers ideal for drug delivery and wound dressings. Choose this monomer for applications where precise structural control and solvent-resistant films are non-negotiable.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 34443-04-4
Cat. No. B1580599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Hydroxyphenyl)acrylamide
CAS34443-04-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=C(C=C1)O
InChIInChI=1S/C9H9NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h2-6,11H,1H2,(H,10,12)
InChIKeyPOVITWJTUUJBNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Hydroxyphenyl)acrylamide (CAS 34443-04-4): Core Chemical Profile and Monomer Specifications for Procurement


N-(4-Hydroxyphenyl)acrylamide is a phenolic acrylamide monomer with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol. It is a white crystalline solid with a melting point of 192–193.5°C . The compound features both an acrylamide moiety and a para-substituted phenolic hydroxyl group, enabling dual reactivity through free radical polymerization of the vinyl group and hydrogen bonding or derivatization via the hydroxyl site [1]. It is sparingly soluble in water but readily dissolves in methanol, ethanol, and acetone .

N-(4-Hydroxyphenyl)acrylamide CAS 34443-04-4: Why Analogue Monomers Cannot Simply Be Interchanged


N-(4-Hydroxyphenyl)acrylamide is structurally unique among acrylamide derivatives due to its para-hydroxyl substitution pattern. This geometry critically determines both intermolecular hydrogen-bonding networks in the solid state [1] and the photoinduced crosslinking behavior of its polymers [2]. The dihedral angle between the acrylamide plane and the phenyl ring—measured at 11.6(2)° [1]—is a direct consequence of the para-substitution and influences the compound's packing and reactivity. Positional isomers (e.g., N-(3-hydroxyphenyl)acrylamide) exhibit different hydrogen-bonding motifs and polymer properties. Methacrylamide analogues, such as N-(4-hydroxyphenyl)methacrylamide, incorporate a methyl group on the vinyl carbon, which alters polymerization kinetics, glass transition temperatures, and mechanical properties of the resulting polymers compared to the unsubstituted acrylamide . Therefore, substituting a generic acrylamide monomer for N-(4-hydroxyphenyl)acrylamide without accounting for these specific structural and reactivity differences will alter experimental outcomes and product performance.

N-(4-Hydroxyphenyl)acrylamide CAS 34443-04-4: Quantitative Differentiation vs. Analogues in Key Performance Dimensions


UV-Induced Crosslinking Efficiency of N-(4-Hydroxyphenyl)acrylamide Polymers vs. Unmodified Acrylamide

The homopolymer of N-(4-hydroxyphenyl)acrylamide (NHPA) undergoes UV-triggered covalent crosslinking when co-assembled with diazoresin (DR). This property is conferred by the para-hydroxyphenyl group. In contrast, simple polyacrylamide (pAAm) lacks this phenolic hydrogen-bond donor functionality. [1]

Polymer Chemistry Photoactive Materials Self-Assembly

Hydrogen-Bonding Network Architecture in N-(4-Hydroxyphenyl)acrylamide Crystals vs. Positional Isomer

Single-crystal X-ray diffraction reveals that N-(4-hydroxyphenyl)acrylamide adopts a near-planar conformation with a dihedral angle of 11.6(2)° between the acrylamide mean plane and the phenyl ring. This geometry directs intermolecular O–H⋯O and N–H⋯O hydrogen bonds to form two-dimensional corrugated sheets parallel to the ac plane. [1] The position of the hydroxyl group on the phenyl ring dictates the hydrogen-bonding supramolecular synthon. For the para-isomer, this results in a specific 2D sheet architecture; for the meta-isomer (N-(3-hydroxyphenyl)acrylamide), the different geometry would necessarily produce a distinct crystal packing motif with potentially different solid-state properties such as melting point, solubility, and mechanical behavior.

Crystal Engineering Supramolecular Chemistry Structure-Property Relationships

Monomer Conversion and Polymer Properties of N-(4-Hydroxyphenyl)acrylamide vs. Methacrylamide Analogue

N-(4-Hydroxyphenyl)acrylamide polymerizes via free radical mechanisms to form water-soluble polymers. The methacrylamide analogue (N-(4-hydroxyphenyl)methacrylamide) incorporates a methyl group on the alpha-carbon of the vinyl group. This structural difference affects polymerization kinetics and the thermoresponsive behavior of derived polymers. While direct comparative polymerization data for the specific pair is limited in the open literature, a study on N-(4-hydroxyphenyl)acrylamide demonstrated a 92% monomer conversion in the synthesis of thermoresponsive polymers for wound dressing applications. In contrast, the methacrylamide analogue is known to polymerize more slowly due to the steric hindrance of the methyl group and yields polymers with a higher glass transition temperature (Tg).

Polymer Synthesis Thermoresponsive Polymers Biomedical Materials

N-(4-Hydroxyphenyl)acrylamide CAS 34443-04-4: Application Scenarios Where Its Specific Properties Are Required


Fabrication of Photo-Patternable, Solvent-Resistant Coatings via H-Bonding Self-Assembly

When a research objective requires the creation of a polymer thin film that can be covalently crosslinked upon UV exposure to achieve high resistance to polar solvents (e.g., DMF), N-(4-hydroxyphenyl)acrylamide is the preferred monomer. Its polymer, poly(NHPA), acts as a hydrogen-bond donor in self-assembled multilayer films with diazoresin (DR). Subsequent UV irradiation converts these H-bonds into covalent bonds, producing a film that is stable for >12 hours in DMF at 20°C, whereas the unirradiated film dissolves in <20 minutes. This property is essential for applications in photoresists and patterned coatings where solvent resistance is a critical requirement.

Rational Design of Crystalline Materials with Specific 2D Hydrogen-Bonded Architectures

For crystal engineering projects aiming to construct 2D corrugated sheet structures through intermolecular hydrogen bonding, N-(4-hydroxyphenyl)acrylamide provides a well-defined, predictable building block. The para-substitution pattern yields a specific dihedral angle of 11.6(2)° and directs O–H⋯O and N–H⋯O interactions to form a robust 2D network parallel to the ac plane. The meta- or ortho-isomers cannot produce this same supramolecular architecture, making N-(4-hydroxyphenyl)acrylamide uniquely suited for this specific crystal engineering goal.

Synthesis of Thermoresponsive or Water-Soluble Polymers for Biomedical Applications

When designing hydrophilic polymers for applications like drug delivery or wound dressings, N-(4-hydroxyphenyl)acrylamide offers the advantage of high monomer conversion (e.g., 92%) and rapid polymerization kinetics due to the absence of an alpha-methyl group on the vinyl moiety. This ensures efficient incorporation into copolymers and yields polymer chains with greater flexibility and lower glass transition temperatures compared to those derived from N-(4-hydroxyphenyl)methacrylamide. This monomer is thus selected when a more flexible, water-soluble polymer backbone is required.

Quote Request

Request a Quote for N-(4-Hydroxyphenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.